Methyl 3-(acetyloxy)benzoate

Description

BenchChem offers high-quality Methyl 3-(acetyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(acetyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

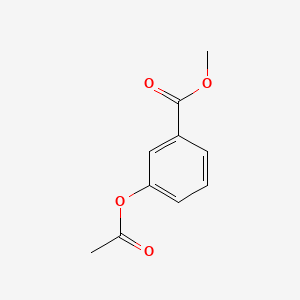

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9-5-3-4-8(6-9)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJKRQXHIMCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342034 | |

| Record name | Methyl 3-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24781-23-5 | |

| Record name | Methyl 3-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(acetyloxy)benzoate from 3-Hydroxybenzoic Acid

Executive Summary

This guide provides an in-depth technical overview of the synthetic pathway to produce Methyl 3-(acetyloxy)benzoate, a valuable benzoate ester derivative. The synthesis is a robust two-step process commencing with 3-hydroxybenzoic acid. The initial step involves a selective Fischer esterification of the carboxylic acid moiety with methanol under acidic catalysis to yield the intermediate, methyl 3-hydroxybenzoate. Subsequently, the phenolic hydroxyl group is acetylated using acetic anhydride to afford the final product. This document details the underlying reaction mechanisms, provides validated step-by-step experimental protocols, and discusses critical process parameters and characterization techniques. It is intended to serve as a comprehensive resource for researchers and professionals in organic synthesis and drug development.

Introduction: Strategic Synthesis of a Bifunctional Molecule

Methyl 3-(acetyloxy)benzoate is a derivative of salicylic acid (2-hydroxybenzoic acid) and holds interest in medicinal chemistry and materials science due to its structural motifs. The synthesis from 3-hydroxybenzoic acid is a classic example of chemoselective functional group manipulation, a cornerstone of modern organic synthesis. The starting material possesses two reactive sites: a carboxylic acid and a phenolic hydroxyl group. A successful synthesis hinges on the differential reactivity of these groups, allowing for a stepwise and controlled transformation.

The chosen synthetic route involves two fundamental and well-documented reactions:

-

Fischer-Speier Esterification : This acid-catalyzed reaction selectively converts the carboxylic acid to a methyl ester. The phenolic hydroxyl group is significantly less nucleophilic than the alcohol (methanol) and generally does not react under these conditions.[1]

-

Acetylation of a Phenol : This reaction converts the phenolic hydroxyl group into an acetate ester. Acetic anhydride is a common and efficient reagent for this transformation.[2][3]

This guide provides the causal logic behind the procedural steps, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Overall Synthetic Scheme

The two-step synthesis proceeds as follows:

Caption: Overall two-step synthesis pathway.

Part I: Fischer Esterification of 3-Hydroxybenzoic Acid

The initial step focuses on the selective esterification of the carboxylic acid functional group. Using a large excess of the alcohol (methanol) and a strong acid catalyst drives the equilibrium toward the ester product, in accordance with Le Châtelier's principle.[4]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[5][6]

Caption: Mechanism of Fischer Esterification.

The key steps are:

-

Protonation : The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[7]

-

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon.[8]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]

-

Elimination : The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation : The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.[5]

Experimental Protocol: Synthesis of Methyl 3-hydroxybenzoate

This protocol is adapted from established procedures for the esterification of hydroxybenzoic acids.[9][10][11]

Materials & Equipment:

-

3-hydroxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup : To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (e.g., 10.0 g, 72.4 mmol).

-

Add anhydrous methanol (100 mL), which acts as both reactant and solvent.[11]

-

Carefully add concentrated sulfuric acid (2-3 mL) dropwise with stirring. This is a highly exothermic addition.

-

Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 8-24 hours.[9][11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the resulting residue in an organic solvent like diethyl ether or ethyl acetate (200 mL).

-

Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid and the catalyst, and finally with brine (1 x 100 mL).[11]

-

Drying and Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude methyl 3-hydroxybenzoate, which can be purified further by recrystallization if necessary.[11]

Data Summary: Esterification

| Parameter | Value/Condition | Rationale |

| Reactants | 3-hydroxybenzoic acid, Methanol | Core starting materials. |

| Catalyst | Concentrated H₂SO₄ | Activates the carboxylic acid.[6] |

| Solvent | Methanol (excess) | Serves as both reactant and solvent, shifting equilibrium.[4] |

| Temperature | Reflux (~65 °C) | Provides thermal energy to overcome activation barrier. |

| Reaction Time | 8-24 hours | Required to reach equilibrium.[9][11] |

| Typical Yield | 60-85% | Dependent on reaction time and efficiency of work-up.[11] |

Part II: Acetylation of Methyl 3-hydroxybenzoate

With the carboxylic acid group protected as a methyl ester, the second step is the selective acetylation of the phenolic hydroxyl group. Acetic anhydride is an ideal reagent for this purpose due to its high reactivity and the formation of a volatile byproduct (acetic acid).

Reaction Mechanism

The acetylation of a phenol with acetic anhydride can proceed without a catalyst, but is often accelerated by a base (like pyridine) or an acid. The fundamental mechanism involves the nucleophilic attack of the phenolic oxygen on one of the electrophilic carbonyl carbons of the acetic anhydride.[2]

Caption: Mechanism of Phenol Acetylation.

-

Nucleophilic Attack : The lone pair of electrons on the phenolic oxygen attacks a carbonyl carbon of acetic anhydride.[2]

-

Formation of Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.

-

Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling an acetate anion, which is a good leaving group.

-

Deprotonation : The acetate anion then deprotonates the oxonium ion to yield the final acetylated product and acetic acid.

Experimental Protocol: Synthesis of Methyl 3-(acetyloxy)benzoate

This protocol describes a straightforward acetylation procedure.[2]

Materials & Equipment:

-

Methyl 3-hydroxybenzoate

-

Acetic Anhydride

-

Optional: Pyridine or a few drops of H₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve methyl 3-hydroxybenzoate (e.g., 5.0 g, 32.9 mmol) in acetic anhydride (e.g., 1.5 equivalents, 7.6 mL, 81.2 mmol).

-

Catalyst (Optional) : For base catalysis, a solvent like pyridine can be used. For acid catalysis, a few drops of concentrated sulfuric acid can be added carefully. A catalyst- and solvent-free approach at a slightly elevated temperature is also effective.[2]

-

Reaction : Stir the mixture at room temperature. The reaction is often exothermic. If necessary, the temperature can be maintained at 60 °C for a period to ensure completion.[2] Monitor the reaction by TLC.

-

Work-up : Once the reaction is complete, cool the mixture in an ice bath.

-

Slowly add cold water or ice to the flask to quench the excess acetic anhydride. This will also precipitate the product.

-

Isolation and Purification : Collect the solid product by suction filtration.

-

Wash the solid thoroughly with cold water to remove acetic acid and any other water-soluble impurities.

-

The crude product, methyl 3-(acetyloxy)benzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane).

Data Summary: Acetylation

| Parameter | Value/Condition | Rationale |

| Reactants | Methyl 3-hydroxybenzoate, Acetic Anhydride | Intermediate and acetylating agent. |

| Catalyst | Optional (Pyridine, H₂SO₄) or catalyst-free | Pyridine acts as a nucleophilic catalyst and base; H₂SO₄ activates the anhydride.[12] |

| Temperature | Room Temperature to 60 °C | Mild conditions are sufficient for this efficient reaction.[2] |

| Reaction Time | 1-4 hours | Typically a rapid transformation. |

| Work-up | Water quench, filtration | Simple procedure to isolate the product and remove byproducts. |

| Typical Yield | >90% | Generally a high-yielding reaction. |

Product Characterization

To confirm the identity and purity of the final product, Methyl 3-(acetyloxy)benzoate, standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure. Key signals to look for are the appearance of a methyl singlet around 2.3 ppm for the acetyl group and the disappearance of the phenolic -OH proton.

-

Infrared (IR) Spectroscopy : The IR spectrum should show two distinct carbonyl (C=O) stretching bands: one for the ester (~1725 cm⁻¹) and one for the newly formed acetate group (~1765 cm⁻¹). The broad -OH stretch from the starting material (~3300 cm⁻¹) should be absent.

-

Mass Spectrometry (MS) : To confirm the molecular weight (194.18 g/mol ).[13]

-

Melting Point : A sharp melting point range indicates high purity.

Conclusion

The synthesis of methyl 3-(acetyloxy)benzoate from 3-hydroxybenzoic acid is an excellent demonstration of selective organic transformations. By leveraging the principles of Fischer esterification and phenolic acetylation, the target molecule can be prepared in high yield through a reliable and straightforward two-step process. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful synthesis and analysis of this compound in a laboratory setting.

References

-

Reddy, C. S., Smitha, M., & Nagaraj, A. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2020(3), M1143. [Link]

-

Butler, A. R., & Gold, V. (1961). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 1334-1338. [Link]

-

Behbahani, F. K., & Zard, F. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts, 3(4), 876-884. [Link]

- CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

-

Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry - Section B, 44B(1), 161-163. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [YouTube]. [Link]

-

The Organic Chemistry Tutor. (2020). Acetylation Reaction Mechanism-Organic Chemistry [YouTube]. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

- US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]

-

precisionFDA. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE. [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Org. Synth., 59, 95. [Link]

-

4College.co.uk. (n.d.). Esters. [Link]

-

University of Babylon. (n.d.). Preparation of Methyl Benzoate. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxybenzoate. [Link]

-

CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

-

PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate. [Link]

-

ChemCD. (n.d.). METHYL 3-ACETYL-4-HYDROXYBENZOATE. [Link]

-

PubChem. (n.d.). Methyl 3-(acetyloxy)benzoate. [Link]

-

European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]

Sources

- 1. Esters [4college.co.uk]

- 2. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. prepchem.com [prepchem.com]

- 12. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Methyl 3-(acetyloxy)benzoate | C10H10O4 | CID 577969 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(acetyloxy)benzoate for Advanced Research and Development

Introduction

Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is a benzoate ester that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a methyl ester and an acetoxy group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] This guide offers a detailed exploration of its properties and applications, grounded in established scientific principles and experimental data.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key physicochemical data for Methyl 3-(acetyloxy)benzoate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| IUPAC Name | methyl 3-acetyloxybenzoate | [2] |

| CAS Number | 24781-23-5 | [2] |

| Appearance | White solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as pyridine, dichloromethane, and ethyl acetate. | [3] |

| XLogP3 | 1.6 | [2] |

Synthesis and Chemical Reactions

The synthesis of Methyl 3-(acetyloxy)benzoate is a well-established two-step process commencing from 3-hydroxybenzoic acid. This route is a classic example of functional group manipulation in organic chemistry.[1]

Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid

The initial step involves the esterification of the carboxylic acid group of 3-hydroxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by refluxing the mixture. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol.

Caption: Fischer Esterification of 3-Hydroxybenzoic Acid.

Step 2: Acetylation of Methyl 3-Hydroxybenzoate

The subsequent step is the acetylation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate. This is commonly achieved using an acetylating agent like acetic anhydride in the presence of a base, such as pyridine.[1][3] The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct.

Caption: Acetylation of Methyl 3-Hydroxybenzoate.

Experimental Protocols

Protocol for O-Acetylation of Methyl 3-Hydroxybenzoate[3]

This protocol describes a common and effective method for the acetylation of a hydroxyl group using acetic anhydride and pyridine.

Materials:

-

Methyl 3-hydroxybenzoate

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or dry ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 3-hydroxybenzoate (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a small amount of dry methanol.

-

Co-evaporate the reaction mixture with toluene to remove pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure Methyl 3-(acetyloxy)benzoate.

Analytical Characterization

The structural elucidation of Methyl 3-(acetyloxy)benzoate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the acetyl methyl protons. The aromatic protons will appear as a complex multiplet in the range of 7.0-8.0 ppm. The singlet for the methyl ester protons (O-CH₃) will be around 3.9 ppm, and the singlet for the acetyl methyl protons (C(O)-CH₃) will be around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and acetyl groups (typically in the range of 165-170 ppm), the aromatic carbons (120-155 ppm), the methyl ester carbon (around 52 ppm), and the acetyl methyl carbon (around 21 ppm).[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks include:

-

A strong C=O stretching vibration for the ester carbonyl group around 1725 cm⁻¹.

-

Another strong C=O stretching vibration for the acetyl carbonyl group around 1765 cm⁻¹.

-

C-O stretching bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, Methyl 3-(acetyloxy)benzoate is expected to show a molecular ion peak [M]⁺ at m/z = 194. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 163, and the loss of the acetyl group (-COCH₃, m/z = 43) to give a fragment at m/z = 151. Another prominent fragment would be the benzoyl cation at m/z = 121, resulting from the cleavage of the ester bond.[2]

Applications in Drug Development

Methyl 3-(acetyloxy)benzoate and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The presence of two reactive ester groups allows for differential functionalization, enabling the creation of diverse molecular scaffolds.

For instance, derivatives of (aryloxyacetylamino)benzoic acid, which can be synthesized from precursors related to methyl 3-aminobenzoate (a derivative of the core structure), have been investigated as inhibitors of malate dehydrogenase 2 (MDH2), a target in cancer metabolism. Specifically, a derivative of methyl 3-(amido)benzoate was identified as a potent dual inhibitor of both MDH1 and MDH2, demonstrating significant antitumor efficacy in preclinical models. This highlights the potential of this chemical scaffold in the development of novel anticancer therapeutics.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Hazards: May be harmful if swallowed. May cause skin and eye irritation.[4]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If ingested, seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific SDS for any chemical before use and to handle all chemicals with appropriate caution in a laboratory setting.

References

-

O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]

-

Methyl 3-acetylbenzoate (CAS 21860-07-1) in Organic Synthesis: A Chemist's Perspective. (n.d.). Retrieved from [Link]

Sources

- 1. Methyl 3-(acetyloxy)benzoate | 24781-23-5 | Benchchem [benchchem.com]

- 2. Methyl 3-(acetyloxy)benzoate | C10H10O4 | CID 577969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Methyl 3-(acetyloxy)benzoate: Synthesis, Properties, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Methyl 3-(acetyloxy)benzoate

Methyl 3-(acetyloxy)benzoate, a key organic compound, holds the CAS Number 24781-23-5 and is systematically named methyl 3-acetyloxybenzoate according to IUPAC nomenclature.[1] This bifunctional molecule, containing both an ester and an acetylated phenol, serves as a versatile intermediate in organic synthesis. Its structural attributes make it a valuable building block for more complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of Methyl 3-(acetyloxy)benzoate are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | methyl 3-acetyloxybenzoate |

| CAS Number | 24781-23-5 |

| Appearance | Solid (predicted) |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

A Robust Two-Step Synthesis Protocol

The synthesis of Methyl 3-(acetyloxy)benzoate is most effectively achieved through a two-step process. This involves an initial Fischer esterification of 3-hydroxybenzoic acid with methanol, followed by the acetylation of the resulting methyl 3-hydroxybenzoate. This approach ensures high yields and purity of the final product.

Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid

The first step involves the acid-catalyzed esterification of 3-hydroxybenzoic acid with methanol to produce methyl 3-hydroxybenzoate. The reaction mechanism involves the protonation of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1 equivalent).

-

Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-hydroxybenzoate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Acetylation of Methyl 3-hydroxybenzoate

The second step is the acetylation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate using acetic anhydride. Pyridine is commonly used as a catalyst and a base to neutralize the acetic acid byproduct.[3][4]

Experimental Protocol:

-

Dissolve methyl 3-hydroxybenzoate (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add acetic anhydride (1.1-1.5 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3-(acetyloxy)benzoate.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Organic Synthesis

While direct applications of Methyl 3-(acetyloxy)benzoate as a therapeutic agent are not widely documented, its value lies in its utility as a versatile building block in the synthesis of more complex, biologically active molecules. The presence of two distinct and modifiable functional groups, the methyl ester and the acetylated phenol, allows for a range of chemical transformations.

-

As a Protected Phenol Intermediate: The acetyl group serves as an effective protecting group for the phenolic hydroxyl. This allows for selective reactions at other positions of the molecule, such as the ester or the aromatic ring. The acetyl group can be readily removed under basic conditions to liberate the free phenol for further functionalization.

-

Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. This is a common strategy in the synthesis of libraries of compounds for screening in drug discovery programs.

-

Scaffold for Heterocyclic Synthesis: Analogous structures like methyl 3-acetylbenzoate are known to be valuable precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry.[5] By analogy, Methyl 3-(acetyloxy)benzoate can be envisioned as a starting material for the synthesis of novel heterocyclic scaffolds.

The strategic placement of the functional groups in Methyl 3-(acetyloxy)benzoate makes it a potentially useful starting material for the synthesis of compounds targeting a variety of biological targets, such as kinases and other enzymes.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactivity: The compound is an ester and may be hydrolyzed under strongly acidic or basic conditions. The reagents used in its synthesis, such as concentrated sulfuric acid, acetic anhydride, and pyridine, are corrosive and/or flammable and should be handled with extreme care.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Researchers should always consult the SDS for the starting materials and reagents used in the synthesis and handling of this compound.

Conclusion

Methyl 3-(acetyloxy)benzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and material science sectors. Its straightforward two-step synthesis and the presence of two key functional groups that can be selectively manipulated make it an attractive building block for creating molecular diversity. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers to effectively utilize this compound in their scientific endeavors.

References

-

Gholipour, B., & Veisi, H. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]

-

Nishimura, S. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (pp. 1-4). Springer US. [Link]

-

Henkel. (2025, September 29). Hysol MB 50 - SAFETY DATA SHEET. Retrieved from [Link]

-

Tandoğan, M. (2014, August 12). How can I get acetylation with acetic anhydride and prydine? ResearchGate. Retrieved from [Link]

-

Deshmukh, M. B. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. Retrieved from [Link]

-

Durst, H. D., & Gokel, G. W. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 116. [Link]

-

University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.

-

Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and bioengineering, 60(3), 356–361. [Link]

-

Li, Y., et al. (2014). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules, 19(11), 17799-17811. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylcyclohexane, 99+%. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Cossy, J., et al. (2026, January 8). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. The Journal of Organic Chemistry. [Link]

Sources

- 1. Methyl 3-(acetyloxy)benzoate | C10H10O4 | CID 577969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Bifunctional Nature of Methyl 3-(acetyloxy)benzoate

Introduction

Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is an aromatic ester that serves as a versatile and insightful building block in modern organic synthesis.[1] Its significance lies not in extraordinary reactivity but in its subtle, yet powerful, bifunctional nature. The molecule incorporates two distinct ester functionalities: a methyl benzoate and a phenyl acetate.[2] This duality allows for a range of selective transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals.[2] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of Methyl 3-(acetyloxy)benzoate, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |

| Molecular Weight | 194.18 g/mol | PubChem[1] |

| CAS Number | 24781-23-5 | PubChem[1] |

| IUPAC Name | methyl 3-acetyloxybenzoate | PubChem[1] |

| Synonyms | Methyl 3-acetoxybenzoate, Benzoic acid, 3-(acetyloxy)-, methyl ester | PubChem, NIST[1][3] |

| Appearance | (Typically) White to off-white solid or colorless liquid | (General chemical knowledge) |

| XLogP3 | 1.6 | PubChem[1] |

Note: Experimental properties like melting and boiling points can vary. Always refer to the supplier's Certificate of Analysis.

Synthesis of Methyl 3-(acetyloxy)benzoate

The preparation of Methyl 3-(acetyloxy)benzoate is a well-established, two-step process that is a classic illustration of functional group manipulation.[2] The synthesis begins with 3-hydroxybenzoic acid, highlighting the importance of strategically protecting and activating different functional groups.

The overall synthetic pathway is as follows:

Caption: Synthetic route to Methyl 3-(acetyloxy)benzoate.

Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid

The initial step involves the selective esterification of the carboxylic acid group in the presence of a free phenolic hydroxyl group.

-

Reaction: 3-Hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to yield Methyl 3-hydroxybenzoate.[2][4]

-

Causality: The carboxylic acid is more acidic and a better electrophile than the phenol under these conditions. The strong acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. The phenolic hydroxyl group remains largely unreactive.

Step 2: Acetylation of Methyl 3-hydroxybenzoate

The second step is the acetylation of the phenolic hydroxyl group.[2]

-

Reaction: Methyl 3-hydroxybenzoate is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine or triethylamine.[2]

-

Causality: The base deprotonates the weakly acidic phenolic hydroxyl group, converting it into a much more potent phenoxide nucleophile. This nucleophile then readily attacks the electrophilic carbonyl carbon of the acetylating agent, forming the acetate ester. This step is often performed to protect the hydroxyl group or to modify the compound's electronic properties for subsequent reactions.[2]

Detailed Experimental Protocol: Synthesis of Methyl 3-(acetyloxy)benzoate

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Part A: Synthesis of Methyl 3-hydroxybenzoate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).

-

Add methanol (100 mL) and swirl to dissolve the solid.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated solution into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-hydroxybenzoate, which can be used directly in the next step or purified by column chromatography.

Part B: Acetylation to Methyl 3-(acetyloxy)benzoate

-

Dissolve the crude Methyl 3-hydroxybenzoate (0.1 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add pyridine (12.1 mL, 0.15 mol) and cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (14.2 mL, 0.15 mol) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure Methyl 3-(acetyloxy)benzoate.

-

Validation: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

The Bifunctional Reactivity

The core of Methyl 3-(acetyloxy)benzoate's utility is its ability to undergo selective reactions at its two distinct ester sites. This bifunctionality allows it to act as an electrophile at two locations and as a precursor to a potent nucleophile.

Caption: Key reactive pathways of Methyl 3-(acetyloxy)benzoate.

The Electrophilic Character: Dual Ester Reactivity

Both the methyl ester and the acetate ester functionalities present electrophilic carbonyl carbons susceptible to nucleophilic attack.[2]

-

Hydrolysis and Saponification: Both ester groups can be hydrolyzed under acidic or basic conditions. The alkaline hydrolysis (saponification) proceeds via a typical BAC2 mechanism, involving nucleophilic addition of a hydroxide ion.[2] The relative reactivity is key; generally, the phenyl acetate group is more susceptible to cleavage than the methyl benzoate group under milder basic conditions due to the better-leaving group nature of the phenoxide (stabilized by resonance) compared to methoxide. The electron-withdrawing nature of the acetyloxy group at the meta-position slightly increases the rate of hydrolysis of the methyl ester compared to unsubstituted methyl benzoate.[2]

-

Aminolysis: Reaction with amines can lead to the formation of amides. This reaction is crucial for introducing nitrogen-containing functionalities. The reaction with ammonia, for instance, can proceed through a stepwise mechanism, often catalyzed by a second molecule of the amine acting as a general base.[5][6] Selective aminolysis can potentially be achieved by controlling stoichiometry and reaction conditions.

The Nucleophilic Precursor: Selective Deacetylation

The true elegance of this molecule often lies in using the acetate as a protecting group for a potent nucleophile.

-

Selective Hydrolysis: The acetate group can be selectively cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) or enzymatic hydrolysis, leaving the methyl benzoate ester intact. This unmasks the phenolic hydroxyl group.

-

Generation of a Nucleophile: The product of this deacetylation, Methyl 3-hydroxybenzoate, contains a nucleophilic phenol.[2] This phenol can then participate in a wide array of subsequent reactions, such as Williamson ether synthesis, O-arylation, or serving as a nucleophilic component in condensation reactions.

Intramolecular Reactivity: The Fries Rearrangement

The Fries rearrangement is a classic and powerful reaction of aryl esters that perfectly encapsulates the bifunctional potential of Methyl 3-(acetyloxy)benzoate.[7][8]

-

Mechanism: In the presence of a Lewis acid (commonly AlCl₃), the acyl (acetyl) group migrates from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones.[7][9] The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated ring.[9]

-

Regioselectivity: The reaction is ortho and para selective.[7] The product distribution is highly dependent on reaction conditions:

-

Low temperatures favor the formation of the para-substituted product (kinetic control).[7][9]

-

High temperatures favor the ortho-substituted product, which can form a more stable bidentate complex with the Lewis acid catalyst (thermodynamic control).[7][10]

-

Solvent polarity also plays a role, with non-polar solvents favoring the ortho product and polar solvents favoring the para product.[7][9]

-

The Fries rearrangement transforms the molecule from a simple diester into valuable hydroxyacetophenone intermediates, which are precursors for many pharmaceutical compounds.[7]

Detailed Experimental Protocol: Lewis-Acid Catalyzed Fries Rearrangement

This protocol is a representative example and requires strict anhydrous conditions. It should be performed in a well-ventilated fume hood.

-

To a flame-dried 100 mL three-neck round-bottom flask under a positive pressure of argon, add anhydrous aluminum chloride (AlCl₃) (2.9 g, 22 mmol).

-

Cool the flask to 0 °C and add a dry, non-polar solvent such as nitrobenzene or 1,2-dichloroethane (20 mL) via cannula.

-

Slowly add a solution of Methyl 3-(acetyloxy)benzoate (1.94 g, 10 mmol) in the same solvent (10 mL) to the stirred suspension.

-

Control the reaction temperature carefully based on the desired product:

-

For the para-isomer (Methyl 4-acetyl-3-hydroxybenzoate): Maintain the temperature below 25 °C and stir for 12-24 hours.

-

For the ortho-isomer (Methyl 2-acetyl-3-hydroxybenzoate): Heat the mixture to >100 °C and stir for 4-8 hours.

-

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by 2M HCl until the aluminum salts dissolve.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation & Purification: Purify the resulting mixture of isomers using column chromatography on silica gel. Characterize the isolated products by NMR, IR, and Mass Spectrometry to confirm their structures and regiochemistry.

Applications in Drug Discovery and Development

The structural motifs accessible from Methyl 3-(acetyloxy)benzoate are prevalent in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The hydroxybenzoate core is found in numerous natural products and synthetic drugs. The ability to selectively functionalize the hydroxyl and carboxyl groups, as demonstrated by the reactivity of Methyl 3-(acetyloxy)benzoate, is a key strategy for creating molecular scaffolds for new therapeutic agents.[2]

-

Intermediate for Complex Synthesis: The products of its various reactions are valuable intermediates. For example, the hydroxyacetophenones generated from the Fries rearrangement are precursors to flavonoids, chalcones, and other classes of compounds with a wide range of biological activities.

-

Prodrug Strategies: The acetyloxy group can be envisioned as a promoiety in a prodrug strategy. In vivo, esterase enzymes could cleave the acetate to release the active phenolic drug, potentially improving bioavailability or modulating pharmacokinetic properties.

Conclusion

Methyl 3-(acetyloxy)benzoate is a prime example of how a relatively simple molecule can offer profound synthetic utility through its bifunctional design. By understanding the subtle differences in the reactivity of its two ester groups and by harnessing its capacity for intramolecular rearrangement, chemists can unlock a diverse range of valuable intermediates. For researchers in organic synthesis and drug development, a deep appreciation for the controlled, selective transformations of this compound provides a reliable and versatile tool for the construction of complex and biologically relevant molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fries rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15094405, Methyl 3-acetylbenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester (CAS 24781-23-5). Retrieved from [Link]

-

Canadian Center of Science and Education. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Retrieved from [Link]

-

BYJU'S. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Physics Wallah. (n.d.). Fries Rearrangement | Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

-

PubMed. (2018). Arylsulfonylacetamides as Bifunctional Reagents for Alkene Aminoarylation. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-(acetyloxy)-3-methylpentyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

-

ResearchGate. (2006). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective organocatalyzed asymmetric bromolactonization of aryl acrylate-type carboxylic acids: a new approach towards enantioenriched 3-substituted isobenzofuranones. Retrieved from [Link]

-

PubMed. (2005). Mechanism of the aminolysis of methyl benzoate: a computational study. Retrieved from [Link]

-

Organic Letters. (2009). Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Retrieved from [Link]

-

PubMed Central. (n.d.). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]

-

PubMed. (n.d.). Selective monoarylation of acetate esters and aryl methyl ketones using aryl chlorides. Retrieved from [Link]

-

ACS Publications. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

YouTube. (2024). Hydrolysis of Methyl Benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88068, Methyl 3-hydroxybenzoate. Retrieved from [Link]

-

Chegg. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Retrieved from [Link]

-

Reddit. (2023). How is benzoate a stronger nucleophile than methoxide?. Retrieved from [Link]

-

PubMed Central. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Retrieved from [Link]

-

ResearchGate. (2017). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592170, Methyl 3-(acetylamino)benzoate. Retrieved from [Link]

Sources

- 1. Methyl 3-(acetyloxy)benzoate | C10H10O4 | CID 577969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(acetyloxy)benzoate | 24781-23-5 | Benchchem [benchchem.com]

- 3. Benzoic acid, 3-(acetyloxy)-, methyl ester [webbook.nist.gov]

- 4. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the aminolysis of methyl benzoate: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

Navigating the Physicochemical Landscape of Methyl 3-(acetyloxy)benzoate: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(acetyloxy)benzoate, a benzoate ester and a member of the phenyl acetates, holds potential as a versatile intermediate in pharmaceutical synthesis and materials science.[1] A thorough understanding of its solubility and stability is paramount for its effective application, from reaction engineering and formulation development to ensuring the shelf-life and efficacy of downstream products. This technical guide provides an in-depth analysis of the solubility profile and chemical stability of methyl 3-(acetyloxy)benzoate in common laboratory solvents. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from analogous compounds, and insights from predictive modeling to offer a robust framework for its handling and application.

Introduction: The Significance of Physicochemical Profiling

The journey of a chemical entity from laboratory synthesis to a functional product is critically dependent on its fundamental physicochemical properties. For methyl 3-(acetyloxy)benzoate, two of the most crucial parameters are its solubility and stability. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. Stability, particularly against hydrolysis and thermal degradation, determines its shelf-life, storage conditions, and potential degradation pathways that could impact purity and safety. This guide serves as a comprehensive resource for professionals who will handle, analyze, or utilize methyl 3-(acetyloxy)benzoate, providing both theoretical understanding and practical, actionable insights.

Solubility Profile of Methyl 3-(acetyloxy)benzoate

The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding. Methyl 3-(acetyloxy)benzoate possesses both polar (ester and acetyl groups) and non-polar (benzene ring) functionalities, suggesting a nuanced solubility profile.

Estimated Solubility in Common Solvents

Table 1: Estimated Qualitative and Quantitative Solubility of Methyl 3-(acetyloxy)benzoate

| Solvent | Solvent Type | Predicted Solubility | Estimated Quantitative Solubility (at 25°C) | Rationale |

| Water | Polar Protic | Sparingly Soluble | < 1 g/100 mL | The presence of polar ester and acetyl groups allows for some hydrogen bonding with water, but the non-polar benzene ring limits extensive solubility. Similar to methyl benzoate which is poorly soluble in water.[2] |

| Methanol | Polar Protic | Soluble | > 50 g/100 g | The molecule can engage in hydrogen bonding and dipole-dipole interactions with methanol. Methylparaben is highly soluble in methanol. |

| Ethanol | Polar Protic | Soluble | > 50 g/100 g | Similar to methanol, ethanol is an effective solvent due to favorable intermolecular interactions. Methylparaben exhibits high solubility in ethanol. |

| Acetone | Polar Aprotic | Soluble | > 60 g/100 g | The strong dipole of acetone's carbonyl group interacts favorably with the ester and acetyl groups of the solute. Methylparaben is very soluble in acetone. |

| Ethyl Acetate | Moderately Polar | Soluble | Likely > 10 g/100mL | As an ester itself, ethyl acetate has a polarity that is compatible with methyl 3-(acetyloxy)benzoate. |

| Dichloromethane | Non-polar | Soluble | Likely > 10 g/100mL | The compound's overall polarity is low enough to allow for good solubility in this common non-polar organic solvent. |

| Hexane | Non-polar | Sparingly Soluble | < 1 g/100mL | The polarity of the ester and acetyl groups will likely hinder solubility in a purely non-polar aliphatic solvent like hexane. |

Note: The quantitative solubility estimates are based on the known solubility of methylparaben and the general principles of solubility. Actual experimental values may vary.

Computational Prediction of Solubility

In modern drug discovery and chemical development, computational models are increasingly used to predict the solubility of small molecules.[3][4][5][6] These models, often employing machine learning algorithms, utilize a molecule's structural features to estimate its solubility in various solvents. For methyl 3-(acetyloxy)benzoate, such tools could provide more precise quantitative predictions and guide solvent selection for various applications.

Chemical Stability of Methyl 3-(acetyloxy)benzoate

The chemical stability of methyl 3-(acetyloxy)benzoate is primarily dictated by the reactivity of its two ester functional groups. Hydrolysis is the most probable degradation pathway under aqueous conditions, while thermal stress can lead to other decomposition reactions.

Hydrolytic Stability

Being an ester, methyl 3-(acetyloxy)benzoate is susceptible to hydrolysis, a reaction in which a water molecule cleaves one of the ester bonds. This can occur at either the methyl ester or the acetyl ester linkage, and the rate of this reaction is highly dependent on pH and temperature.

The hydrolysis of esters can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and an alcohol.

Given the presence of two ester groups in methyl 3-(acetyloxy)benzoate, hydrolysis can lead to a mixture of products, including 3-hydroxybenzoic acid, acetic acid, and methanol. The relative rates of hydrolysis at the two positions will depend on steric and electronic factors.

***```dot graph Hydrolysis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

MAB [label="Methyl 3-(acetyloxy)benzoate", fillcolor="#F1F3F4"]; MHBA [label="Methyl 3-hydroxybenzoate", fillcolor="#F1F3F4"]; HBA [label="3-Hydroxybenzoic Acid", fillcolor="#F1F3F4"]; AA [label="Acetic Acid", fillcolor="#F1F3F4"]; MeOH [label="Methanol", fillcolor="#F1F3F4"];

MAB -> MHBA [label="+ H2O\n- Acetic Acid"]; MAB -> HBA [label="+ 2H2O\n- Acetic Acid\n- Methanol"]; MHBA -> HBA [label="+ H2O\n- Methanol"]; }

Caption: Experimental workflow for solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.

-

Solution Preparation: Prepare solutions of methyl 3-(acetyloxy)benzoate in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

-

Stress Conditions: Expose the solutions to a range of temperatures (e.g., room temperature, 40°C, 60°C). For photostability, expose the solutions to a light source.

-

Time-Point Analysis: At specified time intervals, withdraw samples and analyze them by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Kinetic Analysis: Plot the concentration of the remaining parent compound versus time to determine the degradation kinetics and calculate the degradation rate constants.

Practical Recommendations for Handling and Storage

Based on the inferred properties, the following recommendations are provided for the handling and storage of methyl 3-(acetyloxy)benzoate:

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Protect from moisture to minimize hydrolysis.

-

Solvent Selection: For reactions and formulations, consider the solubility profile and the potential for solvent-mediated degradation. Aprotic solvents are preferable for long-term storage in solution.

-

pH Control: When working with aqueous solutions, maintain the pH in the neutral to slightly acidic range to minimize hydrolytic degradation.

Conclusion

While direct experimental data for methyl 3-(acetyloxy)benzoate is limited, a comprehensive understanding of its solubility and stability can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally similar molecules. This guide provides a robust framework for researchers, scientists, and drug development professionals to make informed decisions regarding the handling, formulation, and analysis of this promising chemical intermediate. It is strongly recommended that the experimental protocols outlined herein are performed to generate specific data for this compound to further solidify its physicochemical profile.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

-

White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Available at: [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 142, 117-135. Available at: [Link]

-

Zhang, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07431. Available at: [Link]

-

Kirby, A. J., & Williams, A. (1965). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society B: Physical Organic, 116-120. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 577969, Methyl 3-(acetyloxy)benzoate. Retrieved from [Link].

-

White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]

-

Cheméo (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]

-

ResearchGate (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

-

ResearchGate (2025). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Retrieved from [Link]

-

Korean Chemical Society (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15094405, Methyl 3-acetylbenzoate. Retrieved from [Link]

-

ChemRxiv (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

-

Cheméo (n.d.). Benzoic acid, 3-(acetyloxy)-, methyl ester. Retrieved from [Link]

-

Duarte, F. A. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 565-577. Available at: [Link]

-

Zenodo (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

-

Lamb, J. C., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 11(12), 978. Available at: [Link]

-

Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1549. Available at: [Link]

-

Food Chemistry (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 151, 234-241. Available at: [Link]

-

ResearchGate (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

-

ResearchGate (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

Phenomenex (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

Phenomenex (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 578495, Methyl 4-acetoxybenzoate. Retrieved from [Link]

Sources

- 1. Methyl 3-(acetyloxy)benzoate | C10H10O4 | CID 577969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-(acetyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(acetyloxy)benzoate, also known as methyl 3-acetoxybenzoate, is a bifunctional aromatic compound that serves as a versatile building block in contemporary organic synthesis.[1] Its strategic importance in medicinal chemistry and materials science stems from the presence of two key functional groups: a methyl ester and an acetyloxy moiety, positioned in a meta-relationship on a benzene ring. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] Understanding the nuanced details of its molecular structure and conformational preferences is paramount for rationally designing synthetic routes and predicting its reactivity and interactions in biological systems. This guide provides a comprehensive analysis of the structural and conformational properties of Methyl 3-(acetyloxy)benzoate, drawing upon spectroscopic data, and insights from crystallographic and computational studies of closely related analogues.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its fundamental physicochemical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[2] |

| Molecular Weight | 194.18 g/mol | PubChem[2] |

| IUPAC Name | methyl 3-acetyloxybenzoate | PubChem[2] |

| CAS Number | 24781-23-5 | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Spectroscopic data provides the experimental basis for elucidating the molecular structure of Methyl 3-(acetyloxy)benzoate. Key spectral features include:

-

¹³C NMR Spectroscopy : The carbon spectrum reveals distinct resonances for the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the methyl carbons of both substituents.[2]

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the singlet for the methyl ester protons (-OCH₃), and the singlet for the acetyl protons (-COCH₃).

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic strong absorption bands for the C=O stretching vibrations of the ester and acetyloxy functionalities. Additionally, C-O stretching and aromatic C-H and C=C stretching bands are observed.

-

Mass Spectrometry (MS) : The mass spectrum displays a molecular ion peak corresponding to the exact mass of the molecule, and characteristic fragmentation patterns, with prominent peaks often observed at m/z 152 and 121.[2]

Synthesis and Reactivity

The synthesis of Methyl 3-(acetyloxy)benzoate is a well-established two-step process that is a common illustration of functional group manipulation in organic chemistry.[1]

Experimental Protocol: Synthesis of Methyl 3-(acetyloxy)benzoate

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

Reactants : 3-Hydroxybenzoic acid and methanol.

-

Catalyst : A strong acid catalyst, such as sulfuric acid.

-

Procedure : 3-Hydroxybenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

-

Work-up : The excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield Methyl 3-hydroxybenzoate.

Step 2: Acetylation of Methyl 3-hydroxybenzoate

-

Reactants : Methyl 3-hydroxybenzoate and an acetylating agent (e.g., acetic anhydride or acetyl chloride).

-

Catalyst/Base : A base such as pyridine or triethylamine is typically used to scavenge the acidic byproduct.

-

Procedure : Methyl 3-hydroxybenzoate is dissolved in a suitable solvent (e.g., dichloromethane or pyridine). The acetylating agent is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion.

-

Work-up : The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with dilute acid (to remove the base), a saturated solution of sodium bicarbonate, and brine. The dried organic layer is concentrated, and the crude product can be purified by recrystallization or column chromatography to afford pure Methyl 3-(acetyloxy)benzoate.

The bifunctional nature of Methyl 3-(acetyloxy)benzoate makes it a versatile intermediate. The ester group can undergo hydrolysis, amidation, or reduction, while the acetyloxy group can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization. This dual reactivity is highly valuable in the construction of complex molecules in drug discovery programs.[1]

Molecular Structure and Conformational Analysis

Insights from the Crystal Structure of 3-Acetoxy-2-methylbenzoic Acid

In the solid state, 3-acetoxy-2-methylbenzoic acid exhibits the following key structural features:[3]

-

Planarity of the Benzene Ring : The benzene ring is nearly planar, which is typical for substituted benzene derivatives.

-

Orientation of the Carboxyl Group : The carboxylic acid group is twisted out of the plane of the benzene ring by approximately 11.37°.[3][4] This deviation from coplanarity is a common feature in benzoic acid derivatives and is influenced by steric and electronic factors.

-

Orientation of the Acetoxy Group : The acetoxy group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of about 86.60°.[3][4] This pronounced rotation is likely due to steric hindrance with the adjacent methyl group and the tendency to minimize repulsive interactions.

-

Intramolecular Geometry : The internal angle at the carbon atom bearing the acetoxy group (C3) is larger than the ideal 120°, while the angle at the carbon with the methyl group (C2) is smaller, indicating steric strain within the molecule.[3]

Predicted Conformation of Methyl 3-(acetyloxy)benzoate

Based on the structural data of its 2-methyl analogue, we can predict the likely conformation of Methyl 3-(acetyloxy)benzoate.

-

The methyl ester group is expected to be slightly twisted out of the plane of the benzene ring. The degree of this torsion is a balance between the stabilizing effect of π-conjugation (favoring planarity) and steric interactions with the ortho-hydrogens.

-

The acetyloxy group is also anticipated to be rotated out of the benzene ring plane. While the steric clash with a methyl group at the 2-position is absent, rotation around the C(ar)-O bond is still expected to be a low-energy process, allowing the molecule to adopt a conformation that minimizes steric and dipolar repulsions.

The rotational barriers around the C(ar)-C(ester) and C(ar)-O(acetoxy) bonds are relatively low, suggesting that in solution, Methyl 3-(acetyloxy)benzoate likely exists as a mixture of rapidly interconverting conformers. Computational studies on related molecules like methyl 3-nitrobenzoate have shown that different rotational isomers can co-exist in equilibrium.[5]

Role in Drug Development and Medicinal Chemistry

Methyl 3-(acetyloxy)benzoate is a valuable building block in medicinal chemistry due to its inherent functionality and synthetic accessibility.[1] While specific examples of its direct incorporation into marketed drugs are not extensively documented, its utility lies in its role as a versatile intermediate for the synthesis of more complex pharmaceutical agents.

The strategic placement of the ester and acetyloxy groups allows for selective chemical modifications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. Alternatively, the acetyloxy group can be deprotected to reveal a phenol, which can participate in ether synthesis or other reactions to build more elaborate structures.

Derivatives of hydroxybenzoic acids and their esters are widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The modification of the hydroxyl and carboxyl groups, as seen in Methyl 3-(acetyloxy)benzoate, is a key strategy for creating new molecular scaffolds with desired biological activities.

Conclusion